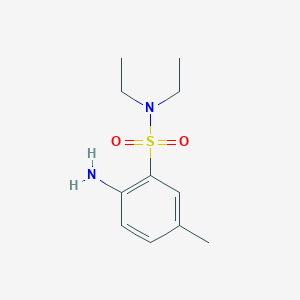

2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide” is a chemical compound with the formula C11H18N2O2S and a molecular weight of 242.34 . It is used in the synthesis of various pharmaceuticals .

Molecular Structure Analysis

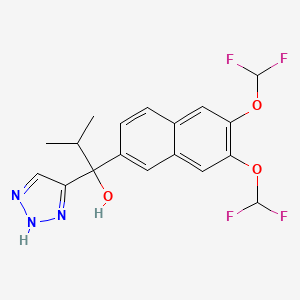

The InChI code for “2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide” is1S/C11H18N2O2S/c1-4-13(5-2)16(14,15)11-8-9(3)6-7-10(11)12/h6-8H,4-5,12H2,1-3H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

“2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide” is a powder at room temperature . Other physical and chemical properties such as boiling point, melting point, and density are not provided in the search results.Scientific Research Applications

Antitumor Applications

Sulfonamides, including derivatives similar to 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide, have been studied for their antitumor properties. Compounds from sulfonamide-focused libraries were evaluated in cell-based antitumor screens, with some showing potential as cell cycle inhibitors and progressing to clinical trials. These compounds have been characterized for their gene expression changes, helping to understand their pharmacophore structure and drug-sensitive cellular pathways (Owa et al., 2002).

Polymer Synthesis

A series of poly(arylene ether)s carrying a pendant diethyl sulfonamide group were prepared using a new aryl difluoride monomer, N,N-diethyl-3,5-difluorobenzene sulfonamide. These sulfonamide-based poly(arylene ether)s displayed moderate thermal stability and lower glass transition temperatures, indicating potential applications in materials science (Selhorst & Fossum, 2013).

Development of Enzyme-Linked Immunosorbent Assay (ELISA)

Sulfonamides have been used to develop highly sensitive enzyme-linked immunosorbent assays (ELISAs) for detecting a range of sulfonamide antibiotic congeners in various samples, including milk. This application highlights the role of sulfonamides in analytical chemistry and diagnostics (Adrián et al., 2009).

Molecular Structure and Conformational Studies

The molecular structure and conformational properties of sulfonamides have been studied using methods like gas electron diffraction and quantum chemical calculations. These studies are vital for understanding the physical and chemical characteristics of sulfonamide compounds, which can influence their biological activity and applications (Petrov et al., 2008).

Enzyme Inhibitory Potential

New sulfonamides with benzodioxane and acetamide moieties have been synthesized and tested for their enzyme inhibitory activities against α-glucosidase and acetylcholinesterase. Such studies are crucial for drug development and the understanding of enzyme-sulfonamide interactions (Abbasi et al., 2019).

Drug Metabolism Studies

Sulfonamides have been used in studies to understand drug metabolism, specifically the generation of mammalian metabolites using microbial systems. This research is significant for drug development and pharmacokinetics (Zmijewski et al., 2006).

Corrosion Inhibition

Sulfonamides have been tested as corrosion inhibitors for metals in acidic environments. These studies are important in industrial chemistry and materials science for developing new protective agents (Sappani & Karthikeyan, 2014).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-amino-N,N-diethyl-5-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2S/c1-4-13(5-2)16(14,15)11-8-9(3)6-7-10(11)12/h6-8H,4-5,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFHNDLPTUAMFQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(3-bromophenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B2450709.png)

![5-{(Z)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolane-2,4-dione](/img/structure/B2450715.png)

![1-[(4-methylphenyl)methyl]pyrrolidine-2-carboxylic Acid](/img/structure/B2450719.png)

![N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2450721.png)

![1-(4-Benzylpiperazin-1-yl)-3-[4-(4-chlorobenzoyl)phenoxy]propan-2-ol](/img/structure/B2450726.png)

![N-((1H-imidazol-4-yl)methyl)-1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine](/img/structure/B2450730.png)

![1-benzyl-4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2450731.png)